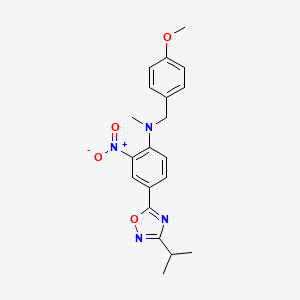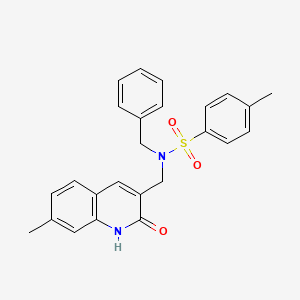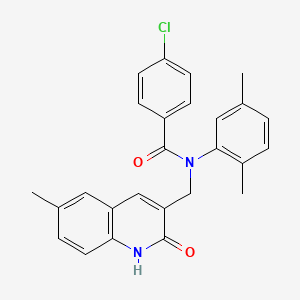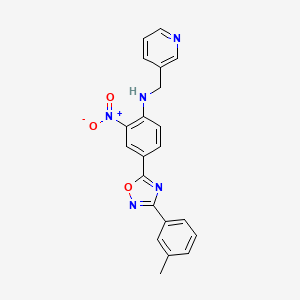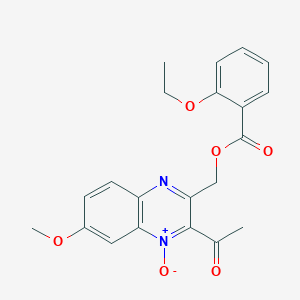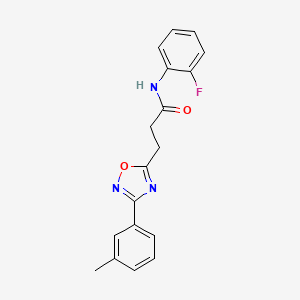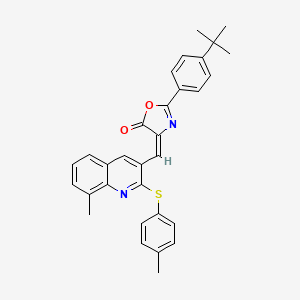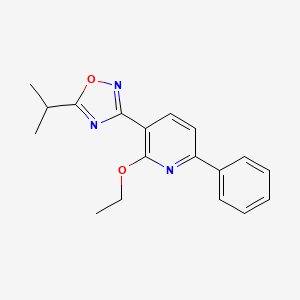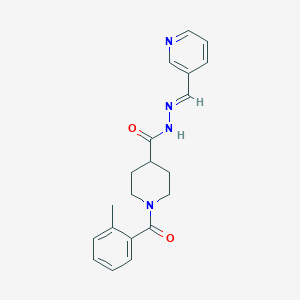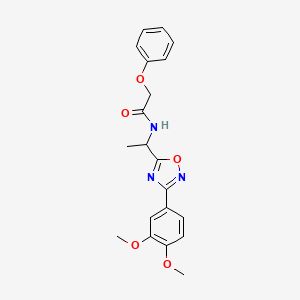
N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of oxadiazole and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and pain in animal models. The compound has also been found to possess antimicrobial activity against a range of bacterial and fungal strains. Additionally, it has been found to exhibit antitumor activity against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide is its broad spectrum of pharmacological activities. This makes it a promising compound for drug discovery and development. However, one of the major limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases such as cancer, inflammation, and infections. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential drug targets for its pharmacological effects.
Méthodes De Synthèse
The synthesis of N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of pharmacological activities such as anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. The compound has also been found to possess potent analgesic and antipyretic effects.
Propriétés
IUPAC Name |
N-[1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-13(21-18(24)12-27-15-7-5-4-6-8-15)20-22-19(23-28-20)14-9-10-16(25-2)17(11-14)26-3/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPBATCGIDXIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

